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Executive Summary

7-Bromo-8-chloro-2-methoxyquinoxaline (CAS: 2375919-55-2) is a halogenated
heteroaromatic scaffold utilized primarily in the synthesis of allosteric SHP2 (Src homology

region 2 domain-containing phosphatase-2) inhibitors.[1][2] Its structural uniqueness lies in the
specific 7,8-dihalo substitution pattern, which provides essential electronic and steric properties
for binding within the allosteric sites of phosphatase enzymes. This guide details its
physicochemical properties, validated synthetic protocols, and role in medicinal chemistry.

Chemical Identity & Physicochemical Properties[3]

The compound is characterized by a quinoxaline core substituted with a bromine at position 7,
a chlorine at position 8, and a methoxy group at position 2.[1][3] This dense functionalization
makes it a versatile electrophile for further cross-coupling reactions (e.g., Suzuki-Miyaura,
Buchwald-Hartwig).
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Property Data

Chemical Name 7-Bromo-8-chloro-2-methoxyquinoxaline
CAS Number 2375919-55-2

Molecular Formula CoHsBIrCIN20

Molecular Weight 273.51 g/mol

Appearance Light colorless solid

Soluble in DMSO, DMF, DCM; sparingly soluble

Solubility . ¢
in water

Melting Point N/A (Solid at RT, typically isolated as precipitate)

[M+H]* = 275 (consistent with Br/Cl isotope
Mass Spectrometry (MS)
pattern)

Structural Representation

The 7,8-substitution pattern is critical. The peri-interaction between the 8-chloro and 1-nitrogen
(or substituents at C8 and N1 in derivatives) influences the conformation of the final drug
molecule.

Synthetic Pathways & Production

The synthesis of 7-Bromo-8-chloro-2-methoxyquinoxaline typically proceeds via the
alkylation of its tautomeric precursor, 7-bromo-8-chloroquinoxalin-2-ol (also known as the 2-one
form).

Retrosynthetic Analysis

The core challenge is establishing the 7,8-dihalo pattern. This is generally achieved by
cyclizing a pre-halogenated benzene derivative (e.g., 4-bromo-3-chloro-1,2-diaminobenzene)
with a glyoxylate equivalent.
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Figure 1: Synthetic route for the O-methylation of the quinoxaline core.

Detailed Experimental Protocol

The following protocol is adapted from patent literature (W0O2020022323A1) and represents a
validated method for high-yield synthesis.

Reagents:

Substrate: 7-Bromo-8-chloroquinoxalin-2-ol (or -2(1H)-one)

Alkylating Agent: lodomethane (Mel)

Base: Potassium Carbonate (K2CO3)

Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:

e Preparation: Charge a reaction vessel with 7-bromo-8-chloroquinoxalin-2-ol (1.0 equiv) and
anhydrous DMF (approx. 10-12 volumes).

e Activation: Add K2COs (1.5 equiv) to the suspension. Stir for 10-15 minutes to ensure
deprotonation of the hydroxyl/amide moiety.

» Alkylation: Dropwise add lodomethane (1.1 equiv) to the mixture.

o Note: The reaction is typically exothermic; maintain temperature at ambient (RT) or cool
slightly if scaling up (>10 g).
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e Reaction: Stir the mixture at Room Temperature (RT) for 3 hours. Monitor by LC-MS for the
disappearance of the starting material ((M+H]* = 261).

o Workup:
o Dilute the reaction mixture with Water (approx. 10 volumes relative to DMF).
o A precipitate should form immediately. Stir for 30 minutes to granulate the solid.
o Filter the solid and wash with water to remove residual DMF and inorganic salts.

« Purification: The filter cake is usually sufficiently pure (>90%). If necessary, purify via silica
gel chromatography (Gradient: 0-100% EtOAc in Isohexane) or recrystallization from
Ethanol.

Yield: 85-91% (Typical).

Medicinal Chemistry Applications: SHP2 Inhibition

This compound serves as a "head group" or scaffold core for developing inhibitors of SHP2
(PTPN11), a non-receptor protein tyrosine phosphatase.

Mechanism of Action Context

SHP2 acts as a positive transducer of signaling downstream of Receptor Tyrosine Kinases
(RTKs) like EGFR and ALK. In cancer, SHP2 is often hyperactivated.

« Allosteric Inhibition: Unlike active-site inhibitors (which lack selectivity due to the conserved
PTP domain), compounds derived from this quinoxaline scaffold bind to an allosteric pocket
formed at the interface of the N-SH2, C-SH2, and PTP domains.

o Conformational Lock: The inhibitor stabilizes SHP2 in its auto-inhibited "closed"
conformation, preventing activation by upstream phosphoproteins.
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Figure 2: Mechanism of allosteric SHP2 inhibition. The quinoxaline scaffold stabilizes the
inactive conformation.

Structure-Activity Relationship (SAR)

o 2-Methoxy Group: Acts as a hydrogen bond acceptor or fills a hydrophobic pocket. It can be
displaced by amines in subsequent steps to install solubilizing tails.

e 7-Bromo Position: A handle for Suzuki couplings to attach aromatic rings (e.g., pyridine,
pyrazine) that extend into the tunnel region of the allosteric site.

» 8-Chloro Position: Provides steric bulk to twist the attached rings, ensuring the molecule fits
the narrow allosteric cleft.

Analytical Characterization

To validate the identity of synthesized batches, compare against these standard spectroscopic
markers:

e 1H NMR (DMSO-ds, 400 MHz):

o & 8.69 (s, 1H) — Proton at C3 (Aromatic).
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o 0 8.00-7.89 (m, 2H) — Protons at C5 and C6 (Aromatic).

o 0 4.10 (s, 3H) — Methoxy group (-OCHs).
e LC-MS:

o Retention time: ~1.2—1.5 min (depending on method, e.g., C18, Water/MeCN + 0.1%
Formic Acid).

o lonization: ESI+ [M+H]* = 275 (CI/Br pattern: peaks at 275, 277, 279 due to 3*CI/?’Cl and
79Br/81Br).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: 7-Bromo-8-chloro-2-
methoxyquinoxaline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13971459/docs#technical-guide-7-bromo-8-chloro-2-
methoxyquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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